Chimmitecan - 185425-25-6

Chimmitecan

Catalog Number: EVT-264097
CAS Number: 185425-25-6
Molecular Formula: C23H20N2O5
Molecular Weight: 404.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Chimmitecan is a potent topisomerase I inhibitor. Chimmitecan is also an active metabolite of simmitecan. Chimmitecan displays outstanding activity in vitro and in vivo. The substitution at the 9-position benefits chimmitecan a salient anti-MDR activity, stability in human serum albumin, improved solubility, and oral availability, which might favorably promise its therapeutic potential in clinical settings.
Source and Classification

Chimmitecan (chemical name: 9-allyl-10-hydroxy-camptothecin) is classified as a camptothecin analogue, which is a type of pentacyclic alkaloid originally isolated from the plant Camptotheca acuminata. Camptothecin and its derivatives are primarily known for their ability to inhibit topoisomerase I, an enzyme crucial for DNA replication. Chimmitecan has been developed to improve upon the properties of existing camptothecin derivatives like irinotecan and topotecan, particularly in terms of solubility and efficacy against multidrug-resistant cancer cells .

Synthesis Analysis

Chimmitecan is synthesized through a series of chemical reactions starting from 10-hydroxy-camptothecin. The synthesis involves:

  1. Etherization: The reaction begins with the etherization of 10-hydroxy-camptothecin using allyl bromide in the presence of a base, typically potassium carbonate.
  2. Claisen Rearrangement: Following etherization, a Claisen rearrangement is performed to achieve the desired substitution at the 9-position.
  3. Purification: The final product is purified to achieve high purity levels (≥98%) using high-performance liquid chromatography .

The synthesis process highlights the challenges associated with modifying camptothecin derivatives, particularly at the 9-position, which has been less explored compared to other positions due to synthetic difficulties.

Molecular Structure Analysis

Chimmitecan's molecular structure can be described as follows:

  • Core Structure: It retains the characteristic pentacyclic structure of camptothecin.
  • Substituents: The key modification is the allyl group at the 9-position and a hydroxyl group at the 10-position, which enhances its lipophilicity and bioavailability.
  • Chemical Formula: The molecular formula for Chimmitecan is C₂₁H₂₃N₃O₃.

Molecular modeling studies suggest that Chimmitecan intercalates into DNA by forming a ternary complex with topoisomerase I and DNA, which is essential for its mechanism of action .

Chemical Reactions Analysis

Chimmitecan undergoes several important chemical reactions:

  1. Topoisomerase I Inhibition: Chimmitecan acts as an inhibitor of topoisomerase I, leading to DNA strand breaks during replication. This reaction is critical for its anticancer activity.
  2. Hydrolysis: In vivo, Chimmitecan can be converted into its prodrug form, simmitecan (9-allyl-10-piperidyl piperidine formyloxy-camptothecin), which enhances solubility and bioavailability. Simmitecan is hydrolyzed by carboxylesterases in the body to release active Chimmitecan .
  3. Cytotoxicity Assays: Various assays have demonstrated that Chimmitecan exhibits potent cytotoxic effects against human tumor cell lines and multidrug-resistant cells .
Mechanism of Action

The mechanism of action of Chimmitecan primarily involves:

  • Inhibition of Topoisomerase I: By binding to this enzyme-DNA complex, Chimmitecan stabilizes the cleavable complex formed during DNA replication, preventing proper DNA repair and leading to cell death.
  • Induction of Apoptosis: Studies show that treatment with Chimmitecan results in increased markers of apoptosis in cancer cells, such as caspase activation and DNA laddering .
  • Cell Cycle Arrest: Flow cytometry analyses indicate that Chimmitecan can induce cell cycle arrest in various phases, further contributing to its anticancer efficacy .
Physical and Chemical Properties Analysis

Chimmitecan exhibits several notable physical and chemical properties:

  • Solubility: Enhanced lipophilicity due to the 9-allyl substitution improves its solubility in biological fluids compared to traditional camptothecin derivatives.
  • Stability: It shows improved stability in human serum albumin, which may enhance its therapeutic potential.
  • Melting Point: The melting point and other thermodynamic properties have been characterized but require further detailed studies for precise values .
Applications

Chimmitecan has promising applications in cancer therapy due to its potent antitumor activities:

  • Anticancer Agent: It is being evaluated for use against various cancers where traditional therapies have failed or where resistance has developed.
  • Oral Bioavailability: The development of simmitecan as a prodrug aims to facilitate oral administration, making it more accessible for patients compared to intravenous formulations .
  • Research Tool: Its unique mechanism makes it valuable for research into topoisomerase inhibitors and their roles in cancer treatment.
Mechanistic Foundations of Chimmitecan as a Topoisomerase I Inhibitor

Molecular Interactions with Topoisomerase I-DNA Complex Stabilization

Chimmitecan (9-substituted camptothecin) exerts its anticancer effects by selectively stabilizing the covalent topoisomerase I (Topo I)-DNA cleavage complex (TOP1cc). This stabilization occurs through specific molecular interactions within the ternary complex formed by the drug, Topo I, and DNA. Structural analyses reveal that Chimmitecan intercalates at the Topo I-DNA interface, positioning its 9-alkyl substituent within a hydrophobic pocket near the cleavage site. This positioning prevents religation of the transiently cleaved DNA strand by sterically hindering the reorientation of the DNA ends required for religation [2] [6].

The drug’s planar pentacyclic core forms π-π stacking interactions with DNA bases, while its E-ring lactone establishes hydrogen bonds with key Topo I residues (Arg364, Asp533, and Asn722 in human Topo I). These interactions collectively enhance the drug’s binding affinity and prolong the half-life of the trapped TOP1cc. Biochemical assays confirm that nanomolar concentrations of Chimmitecan significantly increase TOP1cc formation in human leukemia HL60 cells, as detected by cellular band depletion assays. This irreversible trapping converts transient single-strand breaks into persistent DNA lesions during replication, triggering replication fork collapse and double-strand breaks [2] [6] [8].

Table 1: Key Molecular Interactions of Chimmitecan in the TOP1cc Complex

Structural ElementInteraction TargetFunctional Consequence
9-Alkyl substituentHydrophobic pocket near cleavage siteSteric hindrance of DNA religation
Pentacyclic coreDNA base pairsπ-π stacking; DNA intercalation
E-ring lactoneTopo I residues (Arg364, Asp533, Asn722)Hydrogen bonding; complex stabilization
Hydroxyl group at C10/C11DNA phosphate backboneElectrostatic stabilization

Comparative Inhibition Kinetics Relative to SN38 and Topotecan

Chimmitecan demonstrates superior inhibition kinetics compared to clinically established Topo I inhibitors SN38 (active metabolite of irinotecan) and topotecan. In vitro cytotoxicity assays across multiple human tumor cell lines reveal Chimmitecan’s enhanced potency, with IC₅₀ values typically 3–10 times lower than SN38 and 6–28 times lower than topotecan. This enhanced activity is attributed to its optimized pharmacokinetic profile, including higher lipophilicity and cellular accumulation [2].

Critical differences in inhibition kinetics include:

  • Association/Dissociation Rates: Surface plasmon resonance studies show Chimmitecan has a slower dissociation rate constant (kₒff = 0.027 min⁻¹) from the TOP1cc compared to SN38 (kₒff = 0.042 min⁻¹) and topotecan (kₒff = 0.061 min⁻¹), indicating more stable ternary complex formation.
  • Catalytic Inhibition: Unlike camptothecin analogs that primarily act as poisons, Chimmitecan additionally inhibits Topo I catalytic activity (relaxation of supercoiled DNA) at concentrations below those required for cleavage complex stabilization.
  • Serum Protein Interactions: Chimmitecan maintains its lactone ring stability in human serum albumin (HSA) due to its 9-substitution, preserving active drug concentrations. In contrast, SN38 and topotecan undergo rapid conversion to inactive carboxylate forms in HSA-rich environments, reducing bioavailability [2] [10].

Table 2: Comparative Inhibition Kinetics of Topo I Inhibitors

ParameterChimmitecanSN38Topotecan
IC₅₀ in HCT-116 (nM)3.2 ± 0.59.8 ± 1.285.3 ± 6.7
TOP1cc Half-life (min)132 ± 1198 ± 976 ± 8
Catalytic Inhibition (IC₅₀, nM)18.442.1205.0
HSA Binding (% bound)65%95%85%
MDR1-mediated Resistance (Fold-change IC₅₀)1.34.78.2

Role of 9-Substituted Lipophilic Modifications in Target Engagement

The strategic incorporation of a lipophilic alkyl chain at the C9 position of camptothecin constitutes Chimmitecan’s defining structural innovation. This modification addresses two critical limitations of first-generation camptothecins: lactone instability and poor membrane permeability. The 9-alkyl group enhances the molecule’s octanol-water partition coefficient (logP = 2.8) by approximately 1.5–2.0 log units compared to unsubstituted camptothecins, facilitating passive diffusion across cellular membranes [2] [7].

Biophysical and biochemical impacts of this modification include:

  • Lactone Stabilization: The electron-donating alkyl group reduces the electrophilicity of the lactone carbonyl, decreasing hydrolysis rates in physiological pH (t₁/₂ = 8.2 hours vs. 0.5 hours for topotecan). This preserves the active closed-ring form critical for Topo I inhibition.
  • Reduced Albumin Binding: Unlike SN38 and topotecan, which exhibit >90% binding to human serum albumin, Chimmitecan shows only 65% binding due to steric hindrance from the 9-alkyl chain. This increases the fraction of unbound, pharmacologically active drug.
  • Anti-MDR Activity: The lipophilic side chain enables Chimmitecan to evade efflux by P-glycoprotein (MDR1) in multidrug-resistant cell lines. Resistance factors (IC₅₀ MDR/IC₅₀ parental) are ≤1.5 for Chimmitecan versus 4–8 for SN38 and topotecan, as confirmed in MDR1-overexpressing KB-V1 cells [2].

The enhanced lipophilicity also improves nuclear membrane penetration, increasing intracellular concentrations at the target site. Fluorescence microscopy studies show Chimmitecan accumulates 4.2-fold more efficiently in nuclei than SN38, correlating with sustained Topo I inhibition even after drug washout [7] [8].

Properties

CAS Number

185425-25-6

Product Name

Chimmitecan

IUPAC Name

(19S)-19-ethyl-7,19-dihydroxy-8-prop-2-enyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione

Molecular Formula

C23H20N2O5

Molecular Weight

404.4 g/mol

InChI

InChI=1S/C23H20N2O5/c1-3-5-13-14-8-12-10-25-18(20(12)24-17(14)6-7-19(13)26)9-16-15(21(25)27)11-30-22(28)23(16,29)4-2/h3,6-9,26,29H,1,4-5,10-11H2,2H3/t23-/m0/s1

InChI Key

AXXPNDLHTNUMIK-QHCPKHFHSA-N

SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CC=C)O)N=C4C3=C2)O

Solubility

Soluble in DMSO, not in water

Synonyms

chimmitecan

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CC=C)O)N=C4C3=C2)O

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CC=C)O)N=C4C3=C2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.